

Validating the Specificity of iRucaparib-AP6 for PARP1: A Comparative Guide

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Compound of Interest

Compound Name: *iRucaparib-AP6*

Cat. No.: *B608129*

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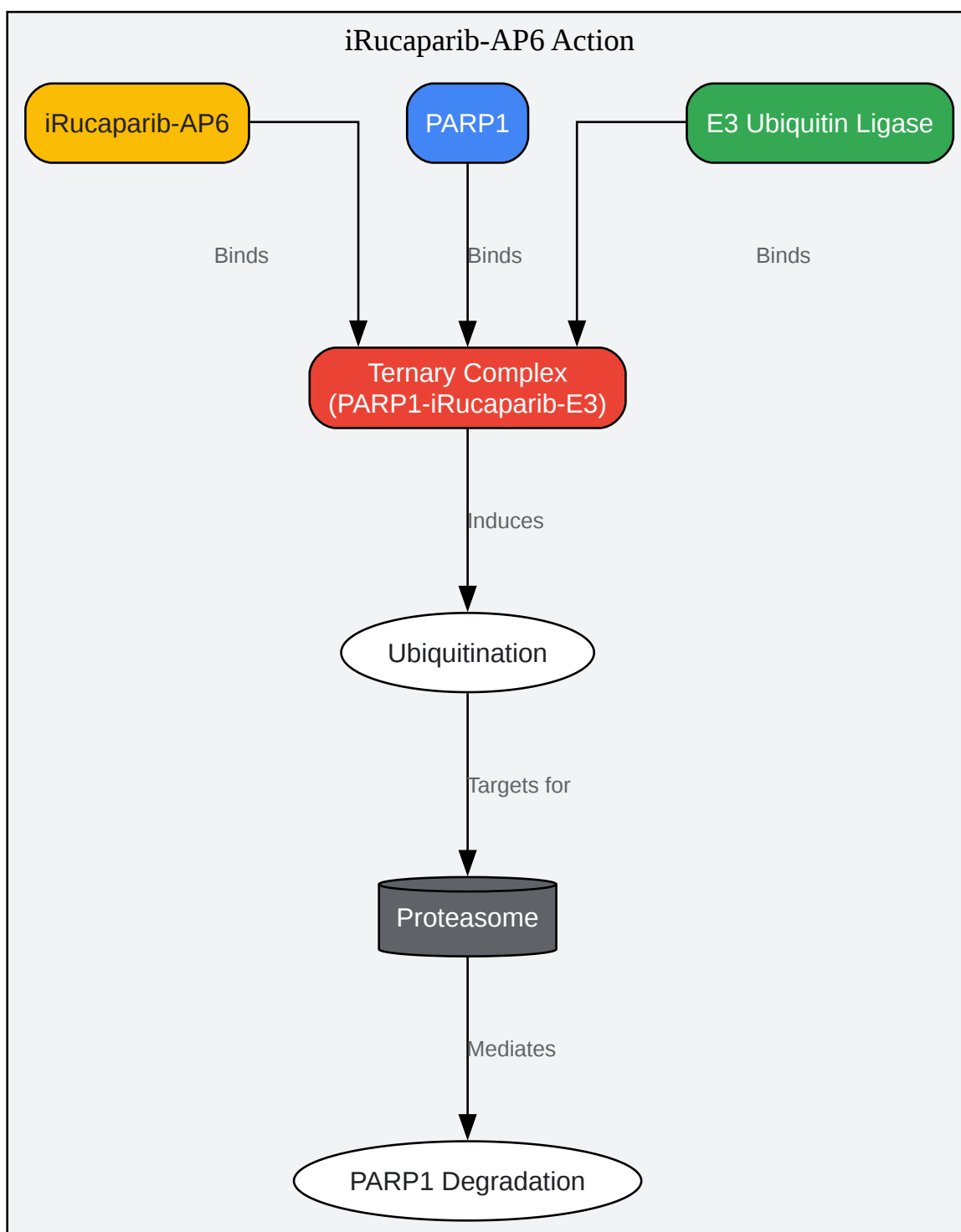
For researchers and professionals in drug development, the specificity of a chemical probe is paramount for accurately interpreting experimental results and predicting therapeutic outcomes. This guide provides a detailed comparison of **iRucaparib-AP6**, a Proteolysis Targeting Chimera (PROTAC) designed for targeted PARP1 degradation, against other common PARP inhibitors. We present supporting experimental data, detailed protocols, and visualizations to objectively assess its performance and specificity.

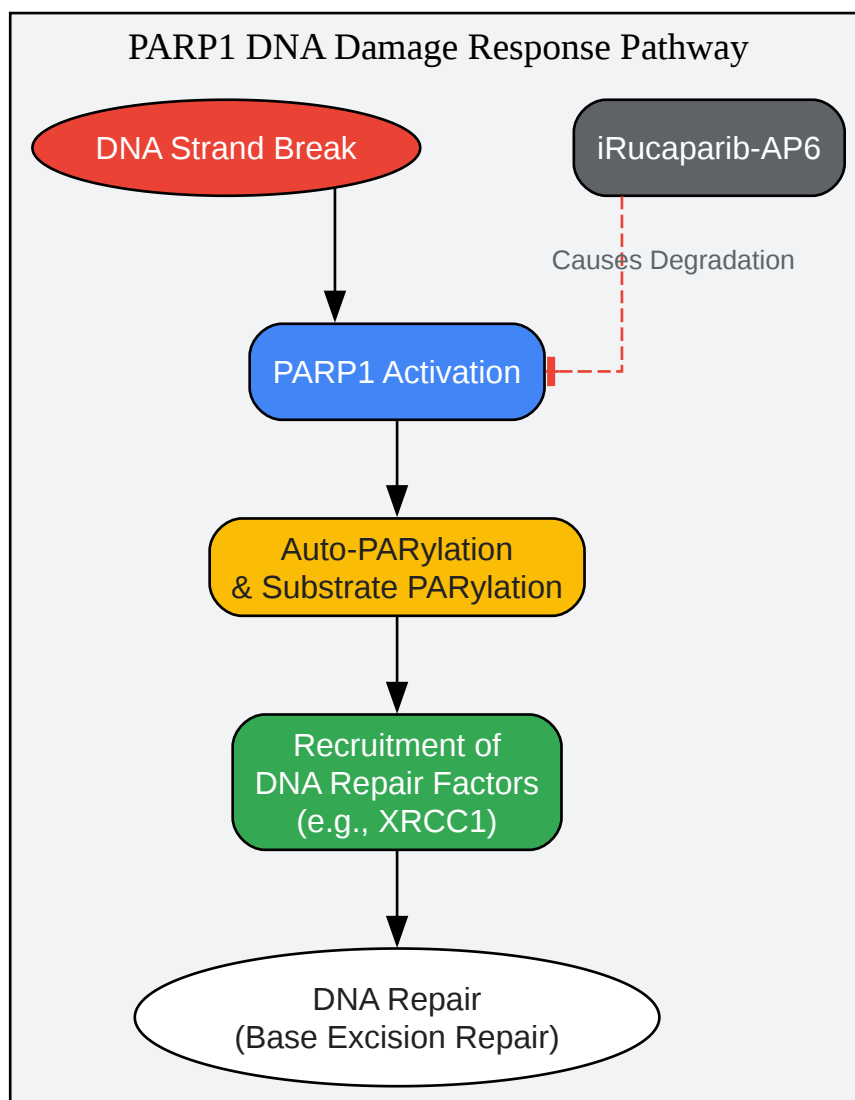
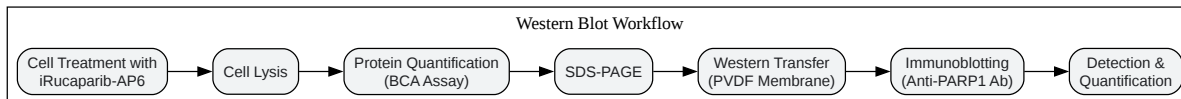
Introduction to iRucaparib-AP6

iRucaparib-AP6 is a novel chemical probe designed to induce the selective degradation of Poly(ADP-ribose) polymerase 1 (PARP1).^{[1][2][3]} Unlike traditional PARP inhibitors that primarily block the enzyme's catalytic activity, **iRucaparib-AP6** utilizes the PROTAC technology to eliminate the PARP1 protein entirely. This approach offers a distinct mechanism of action, aiming to overcome challenges associated with inhibitor resistance and off-target effects, such as "PARP trapping."^{[1][4]}

Mechanism of Action: Targeted Degradation

iRucaparib-AP6 functions by hijacking the cell's natural protein disposal system. The molecule acts as a bridge, simultaneously binding to PARP1 and an E3 ubiquitin ligase complex. This proximity induces the ubiquitination of PARP1, marking it for degradation by the proteasome. This degradation strategy not only inhibits PARP1's catalytic function but also eliminates its scaffolding roles, providing a more complete shutdown of its activity.





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